Decarboxyl ofloxacin, (R)-

Descripción

Contextualization within Fluoroquinolone Chemistry and Metabolism Research

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. wikipedia.orgptfarm.plmdpi.com The chemistry of fluoroquinolones is centered around a bicyclic quinolone core, and modifications to this structure can significantly impact their antibacterial activity, pharmacokinetic properties, and metabolism. researchgate.netnih.gov

Research into the metabolism of fluoroquinolones like ofloxacin is crucial for understanding their fate in the body and in the environment. researchgate.netfda.gov The metabolic pathways of ofloxacin involve transformations at various positions on the molecule, leading to the formation of metabolites such as desmethyl ofloxacin and ofloxacin N-oxide. researchgate.netnih.gov Decarboxylation represents another metabolic and transformation route, leading to the formation of decarboxyl ofloxacin. researchgate.netnih.gov

Decarboxyl Ofloxacin, (R)- as a Metabolite and Transformation Product of Ofloxacin

Ofloxacin is administered as a racemic mixture of (S)- and (R)-enantiomers. researchgate.net While a significant portion of an ofloxacin dose is excreted unchanged, a smaller fraction undergoes metabolism. wikipedia.orgfda.gov Studies have identified decarboxyl ofloxacin as a transformation product of ofloxacin, particularly in environmental contexts through processes like photolysis. researchgate.netnih.govnih.gov For instance, research on the phototransformation of ofloxacin in aquatic environments has shown that decarboxylation is one of the primary degradation pathways. researchgate.netnih.gov One study identified decarboxylated products as potential toxicants. nih.gov

The formation of decarboxyl ofloxacin can also occur through biodegradation. nih.gov The presence of this compound in environmental samples highlights the need to understand the complete lifecycle of fluoroquinolone antibiotics, from their administration to their ultimate fate and potential impact on ecosystems.

Role of Decarboxyl Ofloxacin, (R)- as a Reference Standard in Scientific Inquiry

In analytical chemistry and pharmacological studies, the availability of pure reference standards is paramount for the accurate identification and quantification of substances. medchemexpress.eumedchemexpress.com Decarboxyl ofloxacin, (R)- serves as an analytical standard for this purpose. medchemexpress.eumedchemexpress.commedchemexpress.com Its use as a reference material allows researchers to:

Identify and quantify the presence of this specific metabolite in biological and environmental samples. soilwise-he.eu

Study the metabolic pathways of ofloxacin by providing a known compound for comparison.

Investigate the potential biological activity or toxicity of ofloxacin metabolites. nih.gov

Calibrate analytical instruments to ensure the accuracy of experimental results.

The availability of Decarboxyl ofloxacin, (R)- as a certified reference material underscores its importance in ensuring the reliability and validity of scientific research. sigmaaldrich.com

Stereochemical Significance: Focus on the (R)-Enantiomer

Ofloxacin is a chiral molecule, and its enantiomers, (S)-ofloxacin (levofloxacin) and (R)-ofloxacin, exhibit different pharmacological properties. wikipedia.orgnih.gov The (S)-enantiomer is significantly more active as an antibacterial agent than the (R)-enantiomer. researchgate.netnih.gov This stereoselectivity is a critical aspect of its mechanism of action, with the (S)-enantiomer showing a much higher binding affinity to the DNA-DNA gyrase complex. nih.gov

Consequently, the stereochemistry of ofloxacin's metabolites, including Decarboxyl ofloxacin, (R)-, is also of scientific interest. Investigating the (R)-enantiomer of decarboxyl ofloxacin specifically allows for a more nuanced understanding of the metabolic fate and potential biological effects of the less active enantiomer of the parent drug. Studies have shown that the pharmacokinetics of the (R)- and (S)-enantiomers of ofloxacin can differ, with (R)-ofloxacin sometimes showing higher serum concentrations. scispace.comijpsr.com This suggests that the metabolism and disposition of each enantiomer may follow distinct pathways, making the study of specific enantiomeric metabolites like Decarboxyl ofloxacin, (R)- essential for a complete pharmacological profile.

Chemical and Physical Properties of Decarboxyl Ofloxacin, (R)-

| Property | Value |

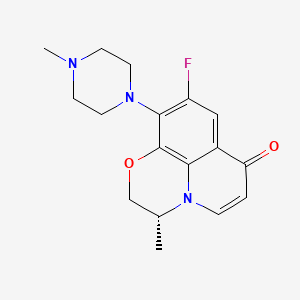

| Molecular Formula | C17H20FN3O2 nih.gov |

| Molecular Weight | 317.36 g/mol nih.govmedkoo.com |

| CAS Number | 178964-52-8 medkoo.com |

| Stereochemistry | (R) nih.gov |

Propiedades

Número CAS |

178964-52-8 |

|---|---|

Fórmula molecular |

C17H20FN3O2 |

Peso molecular |

317.36 |

Nombre IUPAC |

(3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazin-7-one |

InChI |

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m1/s1 |

Clave InChI |

XTLCAWXSWVQNHK-LLVKDONJSA-N |

SMILES |

O=C1C=CN2[C@H](C)COC3=C(N4CCN(C)CC4)C(F)=CC1=C23 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Decarboxyl ofloxacin, (R)-; UNII-X1XJ3HO9VQ; X1XJ3HO9VQ; ZINC48523202. |

Origen del producto |

United States |

Synthetic Strategies and Chemical Transformations of Decarboxyl Ofloxacin, R -

Non-Enantioselective Synthetic Routes to Decarboxylated Fluoroquinolones

The synthesis of decarboxylated fluoroquinolones, including the racemic form of decarboxyl ofloxacin, can be achieved through methods that are not stereospecific. These routes often involve the modification of existing fluoroquinolone structures or their precursors. One notable method involves the unintentional or deliberate decarboxylation of a fluoroquinolone ester under specific reaction conditions.

Research into the synthesis of novel fluoroquinolone derivatives has shown that attempts to hydrolyze C-3 carboxylate esters can lead to decarboxylation instead of the intended carboxylic acid. nih.gov For instance, when trying to hydrolyze certain C-2 thioalkyl substituted fluoroquinolone ethyl esters, elevated temperatures under both acidic and basic conditions resulted in the formation of decarboxylated products rather than the desired hydrolyzed compounds. nih.gov This suggests that thermal stress on fluoroquinolone esters is a viable, albeit sometimes unintended, route to their decarboxylated analogs.

The general synthetic pathway can be conceptualized as starting from a fluoroquinolone ethyl ester, which upon heating in either an acidic or basic aqueous medium, undergoes loss of the C3-carboxylate group.

Table 1: Conditions Leading to Non-Enantioselective Decarboxylation

| Precursor | Conditions | Product | Finding |

|---|

This type of reaction typically produces a racemic mixture, meaning it yields both the (R)- and (S)-enantiomers of the decarboxylated product without preference.

Enantioselective Synthesis Approaches for Chiral Fluoroquinolone Derivatives Relevant to Decarboxyl Ofloxacin, (R)-

Achieving the specific (R)- configuration of decarboxyl ofloxacin requires enantioselective synthesis, a sophisticated approach that creates a specific stereoisomer. While direct enantioselective synthesis of (R)-Decarboxyl ofloxacin is not widely published, the principles can be derived from the synthesis of other chiral quinolone derivatives and ofloxacin itself. qeios.comacs.orgnih.gov

The key is to establish the chiral center at the C-3 position of the oxazine ring with the methyl group in the (R) configuration. This is typically accomplished in two main ways:

Using a Chiral Precursor: The most common industrial method for synthesizing levofloxacin (the (S)-isomer of ofloxacin) involves the use of a chiral starting material. Analogously, the synthesis of the (R)-isomer would start with (R)-1-amino-2-propanol. This chiral building block is incorporated into the molecule, setting the stereochemistry early in the synthetic sequence. Subsequent cyclization and reaction steps lead to the formation of (R)-ofloxacin, which could then be decarboxylated. google.com

Asymmetric Catalysis: Modern synthetic organic chemistry employs chiral catalysts to induce enantioselectivity. For fluoroquinolone-type structures, several catalytic methods are relevant:

Asymmetric aza-Michael Reaction: The intramolecular aza-Michael reaction is a powerful tool for constructing chiral nitrogen-containing rings. qeios.comacs.org Chiral catalysts, such as (S)-TRIP-derived phosphoric acid, can catalyze the cyclization of a suitable acyclic precursor to form the chiral pyrrolidine or piperazine ring systems with high enantioselectivity. acs.org This strategy could be adapted to form the chiral oxazine ring of ofloxacin.

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed intramolecular reactions have been used to synthesize chiral aza-flavanones, which share structural similarities with the quinolone core. nih.gov This method is effective in creating all-carbon quaternary stereocenters, highlighting its potential for complex chiral syntheses. nih.gov

These enantioselective strategies are foundational for producing specific chiral isomers like (R)-ofloxacin, which would be the logical precursor to (R)-Decarboxyl ofloxacin. The custom synthesis of (R)-Decarboxyl ofloxacin is noted as being available, indicating that such specific synthetic routes are chemically feasible. medkoo.com

Investigation of Decarboxylation Mechanisms of Ofloxacin in Chemical Systems

The transformation of ofloxacin into its decarboxylated form is a significant process observed primarily during degradation studies, particularly in water treatment systems using Advanced Oxidation Processes (AOPs). iwaponline.comnih.gov These studies provide insight into the chemical mechanisms that lead to the removal of the carboxylic acid group from the ofloxacin molecule.

The decarboxylation of ofloxacin is not a simple thermal process under neutral conditions but is typically initiated by highly reactive chemical species. In various AOPs, reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) are generated. These radicals attack the ofloxacin molecule at multiple sites, including the quinolone core and the piperazine ring. mdpi.commdpi.com

The proposed mechanism for decarboxylation involves the following steps:

Radical Attack: An initial attack by a hydroxyl or sulfate radical can occur on the aromatic ring of the quinolone structure.

Destabilization and Cleavage: This attack destabilizes the electronic structure of the ring system. This can lead to the cleavage of the bond between the C3 carbon and the carboxylic acid group (-COOH), releasing it as carbon dioxide (CO₂).

Studies have identified decarboxyl ofloxacin as a major intermediate product in the degradation pathways of ofloxacin when treated with chlorine dioxide, activated persulfate, and peracetic acid. iwaponline.comnih.govmdpi.com For example, in one study, the intermediate product P1 (C₁₇H₂₀FN₃O₂), which corresponds to decarboxyl ofloxacin, was identified as being formed directly from the decarboxylation of the parent ofloxacin molecule. mdpi.com

Table 2: Systems Investigated for Ofloxacin Decarboxylation

| Chemical System | Key Reactive Species | Finding |

|---|---|---|

| Chlorine Dioxide (ClO₂) | ClO₂ | Cleavage of the piperazine group and decarboxylation of the quinolone group were detected as transformation pathways. iwaponline.com |

| Cobalt-Activated Persulfate (Co-RM/PDS) | SO₄•⁻, •OH | Decarboxylation was identified as a primary degradation pathway, forming a key intermediate. mdpi.com |

| Cobalt Ferrite-Activated Peracetic Acid (CoFe₂O₄/PAA) | Organic Radicals (R-O•), ¹O₂ | Decarboxylation was listed among several degradation pathways including ring opening and defluorination. nih.gov |

These findings collectively demonstrate that the C3-carboxylic acid group of ofloxacin is a reactive site susceptible to cleavage under strong oxidative conditions.

Chemical Derivatization for Analytical and Mechanistic Studies

Chemical derivatization is a technique used to modify a compound to enhance its properties for analysis, such as improving its volatility for Gas Chromatography (GC) or its detectability for spectrophotometry. While specific derivatization methods for (R)-Decarboxyl ofloxacin are not extensively documented, suitable methods can be inferred from the derivatization of ofloxacin and other fluoroquinolones by targeting the functional groups that remain in the decarboxylated structure.

The primary functional groups available for derivatization in (R)-Decarboxyl ofloxacin are the tertiary amine in the N-methylpiperazine ring and the ketone group at C-7.

Derivatization for GC-MS Analysis: For GC-based methods, which require volatile analytes, derivatization is often necessary for complex molecules like fluoroquinolones. While many methods for parent fluoroquinolones target the carboxylic acid, derivatization of the piperazine ring is also possible. nih.gov Reagents that react with secondary or tertiary amines could potentially be used, although this is less common than esterification of the carboxyl group.

Derivatization for Spectrophotometric or HPLC Analysis: Colorimetric methods have been developed for ofloxacin that could be adapted. tsijournals.com One such method involves reacting ofloxacin with copper (II) ions and sodium nitrite in an acidic medium, which forms a colored chromogen that can be measured with a spectrophotometer. tsijournals.com This reaction likely involves the piperazine ring and the adjacent aromatic system, suggesting it might also be applicable to the decarboxylated form to create a detectable derivative for HPLC or spectrophotometric quantification.

The choice of an internal standard for analytical methods is also crucial. For ofloxacin analysis, ciprofloxacin is often chosen due to its structural and chemical similarity, which leads to similar extraction recovery and derivatization behavior. omicsonline.org For (R)-Decarboxyl ofloxacin, a suitable standard would be another decarboxylated fluoroquinolone with similar properties.

The goal of such derivatization would be to facilitate more sensitive and selective quantification in various matrices or to aid in mechanistic studies by tagging the molecule for easier tracking through a chemical transformation.

Advanced Analytical Methodologies for Decarboxyl Ofloxacin, R -

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of Decarboxyl ofloxacin, (R)-, enabling its separation from the parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the simultaneous determination of ofloxacin and its degradation products, including decarboxyl ofloxacin. nih.govresearchgate.net Method development often involves reverse-phase chromatography, utilizing columns such as C18, and a mobile phase typically consisting of a buffer and an organic modifier like acetonitrile. researchgate.netijpsr.inforesearchgate.net Validation of these HPLC methods is conducted in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). ijpsr.infosphinxsai.com For instance, one validated RP-HPLC method demonstrated linearity for ofloxacin over a concentration range of 5-50 μg/ml. ijpsr.info Another study reported LOD and LOQ values for ofloxacin to be 0.13 and 0.45 μg/mL, respectively. researchgate.net The precision of these methods is confirmed by low relative standard deviation (RSD) values, often less than 2%. nih.govsphinxsai.com

Interactive Table: HPLC Method Parameters for Ofloxacin and its Degradation Products

| Parameter | Typical Value/Range | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5µm) | researchgate.netijpsr.info |

| Mobile Phase | Phosphate buffer and Acetonitrile | ijpsr.inforjstonline.com |

| Flow Rate | 1.0 ml/min | ijpsr.inforesearchgate.net |

| Detection | UV at 293 nm or 294 nm | ijpsr.inforjstonline.com |

| Linearity Range (Ofloxacin) | 5-50 µg/ml or 20-100 mg/ml | ijpsr.inforjstonline.com |

| LOD (Ofloxacin) | 0.002 mg/ml to 0.13 µg/mL | researchgate.netrjstonline.com |

| LOQ (Ofloxacin) | 0.0061 mg/ml to 0.45 µg/mL | researchgate.netrjstonline.com |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of trace levels of ofloxacin and its transformation products, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity. nih.goveuropeanpharmaceuticalreview.com This technique is particularly valuable for analyzing environmental samples or biological fluids where concentrations are low. researchgate.netmdpi.com UPLC-MS/MS methods are developed to be rapid and reliable for the trace analysis of multiple antibiotics simultaneously. researchgate.net The optimization of these methods includes testing various chromatographic columns and eluting solvents. nih.gov For instance, a UPLC-MS/MS method was successfully developed and validated for studying the degradation kinetics of ofloxacin in treated sewage, demonstrating the complete removal of the compound after 120 minutes of treatment. nih.gov The high sensitivity of this technique allows for the detection of contaminants at very low levels, such as 0.15 parts per billion (ppb). europeanpharmaceuticalreview.com

Enantiomeric Separation Methods for Chiral Quinolone Metabolites

Ofloxacin is a chiral compound, existing as a racemate of (R)-(+)-ofloxacin and (S)-(-)-ofloxacin (levofloxacin). ump.edu.pl Consequently, its metabolites, including decarboxyl ofloxacin, can also be chiral. The enantioselective separation of these compounds is critical as enantiomers can exhibit different biological activities. nih.gov Chiral HPLC methods are developed for this purpose, often employing chiral stationary phases (CSPs) or chiral mobile phase additives. nih.govresearchgate.net For example, a chiral ligand-exchange RP-HPLC method with fluorescence detection has been developed for the determination of ofloxacin enantiomers. nih.gov Another approach involves the use of a Chiralcel OD-H column with a mobile phase containing hexane, ethanol, methanol, acetic acid, and diethylamine. researchgate.net Capillary electrophoresis (CE) with chiral selectors like cyclodextrins is another powerful technique for the enantioseparation of quinolone metabolites. researchgate.netump.edu.pl

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation

The identification and structural confirmation of metabolites like Decarboxyl ofloxacin, (R)- rely heavily on spectroscopic and mass spectrometric techniques.

Mass Spectrometry (MSn) for Identification of Transformation Products

Mass spectrometry, particularly with multi-stage fragmentation (MSn), is indispensable for identifying and characterizing transformation products of ofloxacin. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography allows for the accurate mass measurement of parent and product ions, facilitating the elucidation of elemental compositions. nih.govresearchgate.net The fragmentation patterns observed in MSn spectra provide crucial structural information. nih.gov By comparing the fragmentation pathways of the parent drug with its transformation products, the structural modifications, such as the loss of a carboxyl group to form decarboxyl ofloxacin, can be determined. nih.gov This technique has been used to identify numerous transformation products of ofloxacin generated under various conditions, such as photocatalysis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation and stereochemical confirmation of molecules. While mass spectrometry provides information on mass and fragmentation, NMR provides detailed information about the connectivity of atoms and their spatial arrangement. upc.edu For a chiral molecule like (R)-decarboxyl ofloxacin, NMR is essential to confirm the stereochemistry at the chiral center. 1H NMR spectra of ofloxacin and its derivatives show characteristic resonances for the aromatic, oxazine, and piperazine moieties. researchgate.netresearchgate.net The absolute configuration of separated enantiomers can be confirmed through techniques like polarimetry, which is often used in conjunction with preparative HPLC separation and subsequent characterization by mass spectrometry and NMR. nih.gov While direct NMR data specifically for (R)-decarboxyl ofloxacin is not extensively published, the principles of NMR analysis applied to ofloxacin and its other metabolites are directly applicable for its structural and stereochemical confirmation. researchgate.netwdh.ac.id

Electrochemical and Potentiometric Sensor Development for Detection

The detection and quantification of fluoroquinolones, including impurities like Decarboxyl ofloxacin, (R)-, have benefited significantly from the development of advanced electrochemical and potentiometric sensors. These methods offer high sensitivity, selectivity, and rapid analysis, often with simpler instrumentation compared to traditional chromatographic techniques. medmedchem.comrsc.org

Potentiometric sensors, a type of electrochemical sensor, function by measuring the potential difference between two electrodes in a solution. medmedchem.com For ofloxacin analysis, ion-selective electrodes (ISEs) are commonly developed. These sensors typically feature a poly(vinyl chloride) (PVC) membrane that incorporates a specific ion-pair complex. For instance, a highly effective ofloxacin-selective electrode was created using an ofloxacin-tetrakis[3,5-bis(trifluoromethyl)phenyl] borate ion-pair complex within a PVC membrane. This sensor demonstrated a Nernstian response, meaning the measured potential is directly proportional to the logarithm of the analyte's concentration, across a wide range (7x10⁻⁶ to 1x10⁻² mol L⁻¹) and had a low detection limit of 4x10⁻⁶ mol L⁻¹. Such sensors can be integrated into automatic flow systems, enabling high-throughput analysis suitable for routine quality control, achieving a rate of up to 50 samples per hour. ibict.br The robustness of these potentiometric methods is highlighted by their successful application in analyzing pharmaceuticals and biological fluids, with recoveries ranging from 91% to 106% and no significant interference from common excipients or inorganic ions. medmedchem.comibict.br

Voltammetric methods, another class of electrochemical techniques, are also employed for the detection of ofloxacin and its related substances. rsc.org These methods, including cyclic voltammetry (CV) and square wave voltammetry (SWV), measure the current response of an analyte to a changing potential. rsc.org The development of modified electrodes is crucial for enhancing sensitivity and selectivity. Researchers have utilized various nanomaterials, such as graphene, carbon nanotubes, and metallic nanoparticles, to improve the electrochemical surface area and conductivity of the sensors. rsc.org For example, a boron-doped diamond electrode (BDDE) was used for the electroanalysis of ofloxacin, showing an irreversible oxidation behavior in a phosphate buffer solution. dergipark.org.tr This method achieved a detection limit as low as 1.76x10⁻⁸ M. dergipark.org.tr Similarly, glassy carbon electrodes modified with nanocomposites have been developed, demonstrating the versatility and continuous improvement in this field. rsc.orgresearchgate.net The performance of these electrochemical sensors is often pH-dependent, with studies indicating that both hydrogen bonding and electrostatic forces between the analyte and the electrode surface influence the detection signal. nih.gov

| Sensor Type | Key Components | Linear Range (mol L⁻¹) | Limit of Detection (mol L⁻¹) | Key Findings/Applications | Reference |

|---|---|---|---|---|---|

| Potentiometric PVC-Membrane Sensor | Ofloxacin-tetrakis[3,5-bis(trifluoromethyl)phenyl] borate ion-pair | 7.0x10⁻⁶ – 1.0x10⁻² | 4.0x10⁻⁶ | Stable for over 8 months; Nernstian slope of 54.9 mV/decade. | |

| Automatic Flow Potentiometric System | Potentiometric membrane sensor with [bis(trifluoromethyl)phenyl]borate | 2.0x10⁻⁵ – 5.0x10⁻³ | 1.0x10⁻⁵ | High-throughput (50 samples/hr); used for pharmaceuticals and biological fluids. | ibict.br |

| Boron-Doped Diamond Electrode (BDDE) | Anodically pretreated BDDE with SDS surfactant | 1.0x10⁻⁷ – 3.5x10⁻⁶ | 1.76x10⁻⁸ | Applied to determine ofloxacin in human urine and pharmaceutical samples via SWV. | dergipark.org.tr |

| Graphene/Glassy Carbon Electrode (Gr/GCE) | Graphene-modified GCE | Not Specified | Not Specified | Investigated the effect of pH (3-8) on the detection mechanism, revealing interactions via hydrogen bonding and coulomb forces. | nih.gov |

Impurity Profiling and Stability-Indicating Analytical Methods in Research Settings

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of drug products. ijpsjournal.com Stability-indicating analytical methods are specifically designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, which can form during manufacturing, storage, or upon exposure to stress conditions. sphinxsai.comfortunejournals.com For ofloxacin, one of the known degradation impurities is decarboxyl ofloxacin. researchgate.net

Forced degradation studies are essential for developing and validating these stability-indicating methods. In these studies, the drug substance is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential impurities. sphinxsai.com The goal is to demonstrate that the analytical method can effectively separate the newly formed degradation products from the parent drug.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose. sphinxsai.com Various RP-HPLC methods have been developed to analyze ofloxacin and its impurities. These methods typically use a C18 or C8 column and a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate or triethylamine adjusted to an acidic pH) and an organic modifier like acetonitrile or methanol. sphinxsai.comsphinxsai.com Detection is usually carried out using a UV detector at a wavelength where ofloxacin absorbs strongly, such as 294 nm. sphinxsai.com

In a representative study, ofloxacin was subjected to degradation under acidic (0.1 N HCl), alkaline (0.1 N NaOH), oxidative (10% H₂O₂), and thermal (105°C) conditions. The developed RP-HPLC method was able to resolve all degradation product peaks from the main ofloxacin peak, proving its stability-indicating capability. Another study focused on the photodegradation of ofloxacin in non-aqueous ear drops, identifying seventeen impurities using liquid chromatography combined with ion trap/time-of-flight mass spectrometry (LC-MS-IT-TOF). nih.gov This highlights that the impurity profile can differ significantly based on the formulation and environmental factors. researchgate.netnih.gov The validation of these methods as per International Conference on Harmonisation (ICH) guidelines ensures they are linear, accurate, precise, and robust for their intended use in quality control. sphinxsai.comfortunejournals.com

| Stress Condition | Methodology | Key Outcome | Reference |

|---|---|---|---|

| Acid, Base, Neutral, Oxidative, Thermal, Photolytic | RP-HPLC with Qualisil BDS C18 column; Mobile Phase: Buffer (0.02M KH₂PO₄):Methanol:Acetonitrile (75:15:10 v/v), pH 3.2; UV at 294 nm. | Method successfully separated ofloxacin from degradation products. Found to be simple, accurate, and precise for routine analysis. | sphinxsai.comsphinxsai.com |

| Acid, Base, Oxidative, Dry Heat | RP-HPLC with Water Symmetry C8 column; Mobile Phase: Buffer (1% triethylamine, pH 2.6):Acetonitrile (85:15 v/v); UV at 294 nm. | All degradation product peaks were resolved from the active ingredient with significantly different retention times. | |

| Acid, Alkali, Peroxide, Photolytic, Thermal | RP-HPLC with Inertsil ODS C18 column; Mobile Phase: Phosphate buffer:Acetonitrile (52:48 v/v), pH 4.0; PDA detector at 225 nm. | Proved the specificity of the method for simultaneous determination of ofloxacin and another drug, with successful degradation achieved and separated. | |

| Photodegradation in non-aqueous solution | Liquid chromatography-ion trap/time-of-flight mass spectrometry (LC-IT-TOF MS) | Identified seventeen impurities, ten of which were previously unknown. Showed impurity profile differs from aqueous solutions. | nih.gov |

Biotransformation and Environmental Fate of Ofloxacin and Its Decarboxylated Metabolites

Mechanisms of Ofloxacin Degradation Leading to Decarboxyl Ofloxacin in Environmental Matrices

The transformation of ofloxacin into its decarboxylated form is a critical process influencing its environmental persistence and impact. This conversion is driven by several key degradation mechanisms in environmental settings.

Photolytic and Photocatalytic Transformation Pathways

The degradation of ofloxacin through photolytic and photocatalytic processes is a significant pathway leading to the formation of (R)-Decarboxyl ofloxacin. Studies have identified two primary transformation routes for ofloxacin under the influence of light: the opening of the piperazinyl ring and decarboxylation, which involves the removal of the carboxyl group (-COOH). nih.govvulcanchem.com Research indicates that for fluoroquinolones, the loss of the fluoride atom often precedes the decarboxylation step during major photolytic reactions. researchgate.net

Advanced oxidation processes, such as those involving titanium dioxide (TiO2) as a photocatalyst under UV irradiation, have been shown to effectively degrade ofloxacin. researchgate.netunesp.brnih.gov In these processes, decarboxylation is consistently reported as a key step in the transformation of the parent compound. researchgate.net The efficiency of photocatalytic degradation can be influenced by factors such as the concentration of the catalyst, the pH of the medium, and the initial concentration of the pollutant. researchgate.net For instance, acidic conditions can enhance the attraction between the catalyst and ofloxacin, thereby increasing the rate of degradation. researchgate.net However, the transformation products formed during these phototreatments, including decarboxyl ofloxacin, have been found to be poorly biodegradable. nih.govvulcanchem.com The persistence of these products is often attributed to the presence of fluorine in their molecular structure, which confers resistance to microbial breakdown. nih.govvulcanchem.com

Microbial and Enzymatic Biotransformation Processes

Microbial action is another crucial pathway for the transformation of ofloxacin in the environment, which can lead to the formation of (R)-Decarboxyl ofloxacin. researchgate.net While the piperazine ring of fluoroquinolones is a common target for microbial degradation, decarboxylation is also a recognized biotransformation route. researchgate.netmdpi.com

Certain bacterial strains, such as Labrys portucalensis F11, have demonstrated the ability to biodegrade ofloxacin, primarily through the cleavage of the piperazine ring and displacement of the fluorine substituent. mdpi.com Fungal species also play a role in the biotransformation of fluoroquinolones by utilizing a range of oxidative and hydrolytic enzymes. acs.org For example, laccase enzymes sourced from various fungi have been shown to effectively degrade ofloxacin by targeting the piperazine moiety. who.int Although the primary attack is often on the piperazine ring, microbiological degradation leading to decarboxyl ofloxacin has been documented in environmental matrices like river sediment. researchgate.net

Oxidative Degradation Processes (e.g., Fenton Oxidation)

Chemical oxidation, particularly through advanced oxidation processes like the Fenton reaction, contributes to the degradation of ofloxacin and the formation of its decarboxylated metabolite. The Fenton process utilizes iron salts and hydrogen peroxide to generate highly reactive hydroxyl radicals, which then attack and degrade organic pollutants.

Research on the degradation of ofloxacin via the Fenton process has suggested that the initial step in the degradation pathway can be the decarboxylation at the quinolone part of the molecule. Various studies have employed heterogeneous Fenton-like catalysts, such as sludge-derived carbon or iron-based composites, to effectively remove ofloxacin from water. These processes have demonstrated high degradation efficiency, with one study reporting 91.5% removal of ofloxacin. The analysis of intermediate products formed during these reactions has helped to propose possible oxidation pathways, often involving decarboxylation.

Occurrence and Analytical Quantification of Decarboxyl Ofloxacin in Environmental Samples

The formation of (R)-Decarboxyl ofloxacin through the aforementioned degradation pathways leads to its presence in various environmental compartments. Advanced analytical techniques, particularly ultra high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are employed for its detection and quantification. nih.gov

Detection in Plant Systems (e.g., Lettuce and Other Vegetables) as a Metabolite

(R)-Decarboxyl ofloxacin has been identified and quantified as a metabolite in several types of vegetables, indicating the uptake of the parent compound, ofloxacin, from the soil and its subsequent transformation within the plant tissues.

Research has documented the presence of decarboxyl ofloxacin in lettuce, tomatoes, and broad beans. In some cases, the concentration of the metabolite was found to be higher than that of the parent ofloxacin, underscoring the importance of monitoring these transformation products. For example, the ratio of decarboxyl ofloxacin to ofloxacin was 1.3 in tomato and 1.9 in broad beans. In lettuce leaves, concentrations have been reported in the range of 21.0–23.1 ng/g dry weight. The detection of these metabolites highlights that plant-based biotransformation is a relevant fate process for pharmaceutical contaminants in agricultural environments.

Table 1: Detection of Decarboxyl Ofloxacin in Various Plant Systems

| Plant | Concentration (ng/g) | Matrix |

| Lettuce | 21.0 - 23.1 | Dry Weight |

| Tomato | Ratio to Ofloxacin: 1.3 | Not Specified |

| Broad Beans | Ratio to Ofloxacin: 1.9 | Not Specified |

This table is generated from data found in the text.

Presence in Aqueous Systems (e.g., Wastewater, Surface Water) as a Transformation Product

Ofloxacin is frequently detected in various aqueous environments, including wastewater treatment plant (WWTP) effluents and surface waters, due to its widespread use and incomplete removal during treatment. Concentrations of the parent compound in WWTP effluents can reach levels such as a mean of 120 ng/L, as reported in a study in Kuwait. General studies on pharmaceuticals in water sources note that concentrations are typically below 100 ng/L in surface and groundwater.

The degradation processes that occur in these aquatic systems, such as photolysis and microbial activity, lead to the formation of transformation products. researchgate.net (R)-Decarboxyl ofloxacin has been specifically identified as a transformation product in river sediment, resulting from both photocatalytic and microbiological degradation. researchgate.net The presence of ofloxacin in WWTP influents and effluents, along with the known degradation pathways, indicates that decarboxyl ofloxacin is a relevant environmental transformation product in aquatic systems.

Persistence and Biodegradability of Decarboxyl Ofloxacin in Environmental Compartments

Research into the biodegradability of ofloxacin and its derivatives has consistently shown that these compounds are not easily broken down by microorganisms. scielo.brcsbsju.edu Specifically, the decarboxylated form of ofloxacin is noted for its resistance to microbial degradation. vulcanchem.com This persistence is primarily linked to the presence of a fluorine atom in its molecular structure, which generally enhances stability and resistance to biological breakdown processes. vulcanchem.comresearchgate.netnih.gov

Standardized biodegradability tests, such as the Closed Bottle Test (OECD 301 D), have been employed to evaluate the fate of ofloxacin's transformation products. The results from these studies indicate that products formed during the photolytic and photocatalytic treatment of ofloxacin, including decarboxylated derivatives, exhibit minimal to no biodegradation. vulcanchem.comresearchgate.netnih.gov Biodegradation percentages in these tests were reported to be near zero, leading to the classification of these transformation products as not "readily biodegradable". scielo.brvulcanchem.comresearchgate.netnih.gov

The low degradation rates are not limited to laboratory settings. Fluoroquinolones, as a class, generally exhibit low degradation in natural environments like surface waters and sediments. scielo.br While some specific microorganisms have shown potential for degrading the parent compound, ofloxacin, the resulting transformation products, such as decarboxyl ofloxacin, remain persistent. frontiersin.org For instance, a study identified a Bacillus sp. strain capable of degrading ofloxacin, but the degradation pathways often lead to the formation of other stable molecules. frontiersin.org The inherent chemical stability of the fluoroquinolone structure contributes significantly to this environmental persistence. frontiersin.org

| Test/Study Type | Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Closed Bottle Test (OECD 301 D) | Ofloxacin Transformation Products (including decarboxylated forms) | Biodegradation percentages were close to zero; compounds are not readily biodegradable. | vulcanchem.comresearchgate.netnih.gov |

| General Biodegradability Studies | Ofloxacin, Ciprofloxacin | None of the tested compounds were found to be readily biodegradable. Inhibition of biodegradation was observed initially. | scielo.brcsbsju.edu |

| Microbial Degradation Study | Ofloxacin | A Bacillus sp. strain (HD1) achieved ~66.2% degradation of ofloxacin (5 mg/L) in 7 days under optimal conditions. | frontiersin.org |

| Environmental Fate Review | Fluoroquinolones | Low degradation rates are generally observed in surface waters and sediments. | scielo.br |

| Persistence Factor Analysis | Decarboxyl Ofloxacin | The fluorine atom in the structure is a key contributor to its resistance to microbial degradation and persistence. | vulcanchem.comresearchgate.netnih.gov |

Assessment of Transformation Products within Environmental Monitoring Frameworks

The assessment of pharmaceutical transformation products (TPs) is an increasingly important component of environmental monitoring programs. Decarboxyl ofloxacin, as a known transformation product of the widely used antibiotic ofloxacin, serves as a key indicator in these frameworks. vulcanchem.com Its detection in environmental samples provides valuable insight into the fate and degradation pathways of fluoroquinolone antibiotics in natural and engineered systems. vulcanchem.com

Within regulatory and quality control contexts, decarboxyl ofloxacin is recognized as a specified impurity in ofloxacin pharmaceutical formulations. vulcanchem.com For example, it is listed as "Ofloxacin impurity B" in the European Pharmacopoeia, making its monitoring essential for ensuring product quality. vulcanchem.com This dual role as both a manufacturing impurity and an environmental metabolite underscores the importance of robust analytical methods for its detection.

Advanced analytical techniques are crucial for identifying and quantifying TPs in complex environmental matrices. Ultra high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has become the method of choice for this purpose, enabling the sensitive and specific detection of ofloxacin and its derivatives, including decarboxylated forms. vulcanchem.comresearchgate.netnih.gov

Environmental monitoring frameworks often investigate the efficacy of different treatment processes on pharmaceutical removal. Advanced Oxidation Processes (AOPs), such as ozonation and solar Fenton treatment, have been shown to effectively degrade ofloxacin. uah.esnih.govucy.ac.cy However, these processes result in the formation of a series of TPs. Studies have elucidated the transformation pathways, which commonly include decarboxylation, hydroxylation, defluorination, and the opening of the piperazine ring. researchgate.netnih.govfrontiersin.orgucy.ac.cyscispace.commdpi.com The identification of decarboxyl ofloxacin in the environment confirms that decarboxylation is a relevant transformation pathway. researchgate.net

The inclusion of TPs in environmental risk assessments is a developing area in regulatory science. rsc.org Frameworks such as the EU's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation rely on persistence and biodegradability data to classify chemical substances. researchgate.netfrontiersin.orgumweltbundesamt.deconcawe.eu The demonstrated persistence of decarboxyl ofloxacin highlights the need to consider not just the parent compound but also its major transformation products when evaluating the environmental impact of pharmaceuticals. The presence of such TPs can serve as specific biomarkers to trace antibiotic contamination and assess the effectiveness of wastewater treatment technologies. vulcanchem.com

| Treatment/Process | Parent Compound | Identified Transformation Pathways/Products | Significance in Monitoring | Reference |

|---|---|---|---|---|

| Environmental Degradation | Ofloxacin | Decarboxylation, Piperazine ring opening | Decarboxyl ofloxacin serves as a biomarker for antibiotic contamination and degradation. | vulcanchem.comresearchgate.netnih.govresearchgate.net |

| Ozonation | Ofloxacin | Degradation of piperazinyl and quinolone moieties, formation of carboxylic acids, aldehydes. | Assesses the effectiveness of AOPs in removing parent drug and identifies persistent TPs. | uah.esnih.gov |

| Solar Fenton (AOP) | Ofloxacin | Defluorination, piperazine and quinolone transformation, hydroxylation. | Evaluates mineralization and identifies TPs formed during advanced wastewater treatment. | ucy.ac.cy |

| Chlorine Dioxide Disinfection | Ofloxacin | Oxidation and cleavage of the piperazine ring, dealkylation. | Understands transformation in water distribution systems to ensure drinking water safety. | scispace.com |

| Biodegradation (Microbial) | Ofloxacin | Oxidation of piperazine ring, demethylation, hydroxylation, methoxy cleavage. | Identifies metabolic pathways and the potential for natural attenuation. | frontiersin.org |

| Pharmaceutical Quality Control | Ofloxacin | Decarboxyl ofloxacin (Ofloxacin impurity B). | Monitored as a specified impurity in pharmaceutical formulations. | vulcanchem.com |

Mechanistic Research on Biological Interactions of Decarboxyl Ofloxacin, R -

Molecular Interactions with Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV)

The primary mechanism of action for fluoroquinolone antibiotics involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are critical for bacterial DNA replication, repair, and transcription, and their inhibition leads to bacterial cell death. medchemexpress.comtargetmol.com The interaction of fluoroquinolones with these enzymes involves the formation of a stable ternary complex with the enzyme and cleaved DNA, which blocks the DNA replication fork. researchgate.netelifesciences.org

The antibacterial activity of fluoroquinolones is critically dependent on the presence of a carboxylic acid group at the 3-position of the quinolone core. nih.govnih.gov Research involving the synthesis and evaluation of various decarboxylated fluoroquinolones has demonstrated a significant loss of antibacterial efficacy. A study that synthesized and tested six different decarboxylated fluoroquinolones, including a derivative of ciprofloxacin, found that none of the compounds exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov This confirms that the 3-carboxyl group is essential for the inhibition of the target enzymes. nih.gov Consequently, Decarboxyl ofloxacin, (R)-, lacking this crucial functional group, is expected to show negligible inhibitory activity against both DNA gyrase and topoisomerase IV when compared to its parent compound, ofloxacin, or its active (S)-enantiomer, levofloxacin.

Table 1: Antibacterial Activity of Decarboxylated Fluoroquinolones This table is illustrative, based on findings that decarboxylated fluoroquinolones lack significant activity as reported in the literature. nih.gov

| Compound | Modification | Antibacterial Activity (MIC) |

|---|---|---|

| Ofloxacin | Parent Compound | Active |

| Decarboxylated Fluoroquinolones | Removal of 3-carboxyl group | No significant activity reported nih.gov |

| Decarboxyl ofloxacin, (R)- | Removal of 3-carboxyl group, (R)-isomer | Presumed inactive based on SAR data nih.govnih.gov |

Molecular docking and binding studies of fluoroquinolones have elucidated the critical role of the 3-carboxyl and 4-oxo groups in binding to the DNA-enzyme complex. nih.govmsdvetmanual.com These groups are believed to interact with amino acid residues within the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits and potentially with cleaved DNA. nih.govplos.org The removal of the carboxyl group from the quinolone scaffold eliminates a key interaction point, which is expected to drastically reduce the binding affinity of the molecule for its target enzymes.

While specific docking studies for (R)-decarboxyl ofloxacin are not widely published, in silico studies on other decarboxylated fluoroquinolone derivatives have been conducted. researchgate.net These computational models predict a significant decrease in binding energy and a loss of crucial hydrogen bonding interactions with the active site of DNA gyrase and topoisomerase IV. researchgate.netmdpi.com The lack of this essential binding anchor prevents the stabilization of the enzyme-DNA cleavage complex, which is the hallmark of fluoroquinolone action. researchgate.net

Comparative Analysis of Inhibitory Activity against Bacterial Enzymes

Structure-Activity Relationship (SAR) Studies of Decarboxylated Fluoroquinolones

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure dictates biological function. For fluoroquinolones, SAR studies have consistently highlighted the importance of the 3-carboxylic acid group and the stereochemistry at the C-3 position of the oxazine ring in ofloxacin and its derivatives. asm.orgnih.gov

Ofloxacin is a chiral molecule, and its enantiomers exhibit significant differences in biological activity. nih.govoup.com The (S)-enantiomer, known as levofloxacin, is responsible for the vast majority of the antibacterial activity, being 8 to 128 times more potent than the (R)-enantiomer, dextrofloxacin. nih.govptfarm.pl This disparity is not due to differences in bacterial uptake but is a direct result of differential activity at the target site, DNA gyrase. nih.gov

Competition assays have demonstrated that the (S)-isomer binds to the DNA-gyrase complex approximately 12-fold more effectively than the (R)-isomer. nih.gov The (R)-isomer shows significantly weaker inhibition of DNA gyrase. caymanchem.com Therefore, the (R)-configuration of the oxazine ring is inherently less suited for optimal interaction with the bacterial topoisomerase complex. In the case of (R)-decarboxyl ofloxacin, the combination of the less active stereoisomer with the removal of the essential carboxyl group results in a compound that is effectively devoid of the structural features required for antibacterial activity.

Table 2: Comparative Inhibitory Activity of Ofloxacin Enantiomers against E. coli DNA Gyrase This table presents data from published literature to illustrate the stereochemical influence on activity.

| Compound | Stereochemistry | Inhibitory Concentration (IC50) against E. coli DNA Gyrase (µg/ml) | Relative Potency |

|---|---|---|---|

| Levofloxacin | (S)-isomer | ~1.5 caymanchem.com | High |

| Ofloxacin | Racemic Mixture (S/R) | ~2.5 caymanchem.com | Moderate |

| Dextrofloxacin ((R)-Ofloxacin) | (R)-isomer | 75 caymanchem.com | Low |

Impact of Carboxyl Group Removal on Molecular Mechanisms of Action

In Silico Approaches for Activity Prediction and Binding Mechanism Elucidation

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of compounds and elucidating their binding mechanisms at a molecular level. researchgate.netmdpi.comresearchgate.net These computational approaches have been widely applied to the study of fluoroquinolones to understand their interactions with DNA gyrase and topoisomerase IV. semanticscholar.orgdovepress.comnih.gov

For a derivative like Decarboxyl ofloxacin, (R)-, these in silico techniques can provide a theoretical basis for its lack of activity. Molecular docking simulations would model the placement of the compound into the active site of the target topoisomerases. researchgate.net Such studies would predict a high (unfavorable) binding free energy due to the absence of the key hydrogen-bonding and ionic interactions normally provided by the 3-carboxyl group. The simulations would visually demonstrate the poor fit and lack of stabilizing interactions compared to active fluoroquinolones. mdpi.com QSAR models, which correlate structural features with activity, would also predict negligible antibacterial potential for any fluoroquinolone derivative lacking the 3-carboxylic acid. mdpi.com These computational studies complement experimental findings and provide a detailed mechanistic rationale for the inactivity of decarboxylated fluoroquinolones.

Role in Understanding Antimicrobial Resistance Development at the Molecular Level

Decarboxyl ofloxacin, a transformation product of the fluoroquinolone antibiotic ofloxacin, is a subject of research in the context of antimicrobial resistance. The formation of decarboxyl ofloxacin occurs through the decarboxylation of the carboxylic group on the parent compound, a process observed during photocatalytic degradation and microbiological degradation. researchgate.netresearchgate.net While the parent compound, ofloxacin, exerts its antibacterial effect by directly inhibiting key enzymes, its transformation products are being investigated for their subtle yet significant roles in promoting the evolution of resistance. Studies suggest that metabolites like decarboxy ofloxacin may contribute to the development of resistance through mechanisms such as enhancing the rate of resistant mutations, inducing the bacterial SOS response to DNA damage, and increasing the intracellular levels of reactive oxygen species (ROS). researchgate.netresearchgate.net The generation of ROS can further damage DNA, completing the primary damage induced by fluoroquinolones to kill bacterial cells. nih.gov

The presence of such transformation products in the environment, for instance in river sediment, is a growing concern. researchgate.net Their persistence and potential to foster resistance even at low concentrations highlight the complexity of antimicrobial resistance, extending beyond the direct action of the primary antibiotic.

Effects on Bacterial DNA Replication and Transcription Pathways

The primary mechanism of action for fluoroquinolone antibiotics, including the parent compound ofloxacin, involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govtargetmol.comnih.gov These enzymes are crucial for managing DNA supercoiling, a process required for DNA replication and transcription. nih.govnih.gov By forming a complex with the enzyme and DNA, fluoroquinolones block these processes, leading to a bactericidal effect. nih.govmedchemexpress.com

Research into the transformation products of antibiotics suggests a different, indirect role in affecting these fundamental cellular pathways. It has been proposed that compounds like decarboxy ofloxacin may contribute to antibiotic resistance by enhancing the frequency of random errors that occur during DNA replication. researchgate.netresearchgate.net This is distinct from the direct enzymatic inhibition by the parent drug. An increase in replication errors can accelerate the mutation rate, providing a larger pool of genetic variants from which resistant strains can emerge. Furthermore, the activation of the SOS response, a DNA repair system, can also introduce mutations. researchgate.netresearchgate.net Therefore, while (R)-decarboxyl ofloxacin itself is not the primary inhibitor of DNA replication, its presence as a metabolite may create a cellular environment that is conducive to the molecular evolution of resistance.

Investigation of Efflux Pump Modulation and Permeation in Bacterial Systems

Efflux pumps are a major component of both intrinsic and acquired antibiotic resistance in bacteria. mdpi.comnih.gov These transport proteins, particularly those of the Resistance-Nodulation-Cell Division (RND) superfamily like the AcrAB-TolC system in Escherichia coli, actively extrude a wide range of substrates, including fluoroquinolones, from the bacterial cell. mdpi.commdpi.com This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target enzymes, DNA gyrase and topoisomerase IV. mdpi.comnih.gov The overexpression of genes encoding these pumps, often due to mutations in regulatory genes, is a common mechanism of resistance. nih.gov

The interaction of fluoroquinolones with these efflux systems is well-documented. For instance, the presence of certain antibiotics can induce the expression of RND efflux pumps. mdpi.com Furthermore, inhibitors of these pumps are being investigated as a means to restore the efficacy of antibiotics against resistant strains. nih.gov Studies have shown that combining an efflux pump inhibitor with ofloxacin can decrease biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) by down-regulating the expression of the NorA efflux pump gene. nih.gov

While the parent compound ofloxacin is a known substrate for various efflux pumps, specific research detailing the direct interaction or modulation of these pumps by (R)-decarboxyl ofloxacin is limited. However, as a structurally related molecule, its potential to interact with these complex efflux systems warrants investigation to fully understand its role in the broader landscape of antimicrobial resistance. The permeability of the bacterial outer membrane, controlled by porin channels, is another critical factor in antibiotic entry, and changes in porin expression can also contribute to resistance. mdpi.comtheses.fr

Biochemical and Cellular Studies (In Vitro Models)

Decarboxyl ofloxacin is recognized as a biochemical reagent and is available for use in research and analytical applications, facilitating its study in various in vitro models. targetmol.commedchemexpress.com In vitro studies are crucial for elucidating the specific activities and mechanisms of antibiotic metabolites.

Studies on the photodegradation of ofloxacin have identified decarboxylation as a key transformation pathway. researchgate.netmdpi.com In one such study, the biodegradability of ofloxacin's photoproducts was assessed. The results indicated that the transformation products, including those formed via decarboxylation, were not readily biodegradable, which may be attributed to the persistent fluorine atom in their structure. researchgate.net

Table 1: In Vitro Antibacterial Activity of Ofloxacin Against Various Clinical Isolates

| Bacterial Species | Number of Strains Tested | Susceptibility to Ofloxacin |

|---|---|---|

| Escherichia coli | 289 | Highly Active |

| Klebsiella sp. | 100 | Highly Active |

| Staphylococcus aureus | 98 | Highly Active |

| Pseudomonas sp. | 97 | Intermediate to Resistant (37.11% Resistance) |

| Proteus mirabilis | 52 | Highly Active |

| Serratia sp. | 50 | Intermediate to Resistant (32% Resistance) |

| Staphylococcus epidermidis | 47 | Highly Active |

| Haemophilus influenzae | 30 | Highly Active |

| Streptococcus pneumoniae | 25 | Highly Active |

| Bacteroides fragilis | 10 | Resistant |

Data sourced from an in vitro study on the antibacterial activity of ofloxacin against recent clinical isolates. nih.gov

In vitro photodegradation studies have successfully identified numerous transformation products of ofloxacin, confirming the chemical alterations that can occur.

Table 2: Identified Photodegradation Products of Ofloxacin

| Product ID | Transformation Pathway |

|---|---|

| DP1 | Decarboxylation |

| DP2 | Defluorination and Hydroxylation |

| DP3 | Piperazine Ring Opening |

| DP4 | Combination of Decarboxylation and Piperazine Ring Modification |

| DP5 | N-dealkylation of Piperazine Ring |

This table represents a summary of potential transformation pathways identified in photodegradation studies. researchgate.net

These biochemical and cellular studies are fundamental to characterizing the environmental fate of ofloxacin and understanding the biological activity of its transformation products like (R)-decarboxyl ofloxacin.

Q & A

How can researchers design experiments to synthesize (R)-decarboxyl ofloxacin with high enantiomeric purity?

Level: Basic (Synthesis)

Methodological Answer:

Synthesis should prioritize chiral separation techniques, such as asymmetric catalysis or enantioselective crystallization, to isolate the (R)-enantiomer. Utilize nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with chiral columns to monitor enantiomeric excess (EE). For novel compounds, follow IUPAC guidelines for structural validation, including elemental analysis and spectral characterization (e.g., IR, UV-Vis) . Pre-formulation studies should assess stability under varying temperatures and pH to optimize reaction conditions.

What analytical techniques are recommended for characterizing degradation products of (R)-decarboxyl ofloxacin under varying pH conditions?

Level: Advanced (Degradation Analysis)

Methodological Answer:

Employ hyphenated techniques like LC-MS/MS and gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts. Kinetic studies should model degradation pathways using pseudo-first-order or zero-order equations, as demonstrated in photoelectric catalytic degradation studies . For controlled environments, simulate oxidative/reductive conditions and quantify degradation rates via UV spectrophotometry at λmax = 288 nm . Include mass balance calculations to account for unreacted parent compounds.

How can discrepancies in bactericidal efficacy data of (R)-decarboxyl ofloxacin across in vitro models be resolved?

Level: Advanced (Data Analysis)

Methodological Answer:

Standardize experimental protocols, such as broth microdilution (CLSI guidelines) for minimum inhibitory concentration (MIC) determination. Reconcile variability by normalizing data to bacterial inoculum size (e.g., 10<sup>5</sup> CFU/mL) and controlling pH (7.2–7.4). Cross-validate results using log10 CFU reduction analysis and dose-response curves, as seen in studies comparing systemic vs. otic administration . Apply multivariate regression to isolate confounding variables (e.g., serum protein binding effects) .

What kinetic models best describe the controlled release of (R)-decarboxyl ofloxacin from nanoparticle formulations?

Level: Advanced (Drug Delivery)

Methodological Answer:

Zero-order kinetics (Qt = Q0 + K0t) are suitable for slow-release matrices, while Higuchi models (Qt = KH√t) apply to diffusion-controlled systems. For lipid-based nanoparticles, use Korsmeyer-Peppas models to distinguish between Fickian diffusion (n ≤ 0.43) and anomalous transport . Validate models using dissolution testing in biorelevant media (e.g., 0.1 N HCl) and compare with in vivo pharmacokinetic parameters like AUC and Cmax .

How does the stereochemistry of (R)-decarboxyl ofloxacin influence its antimicrobial activity compared to other stereoisomers?

Level: Basic (Structure-Activity Relationship)

Methodological Answer:

Conduct comparative MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The (R)-enantiomer typically exhibits enhanced DNA gyrase inhibition due to optimal spatial alignment with target enzymes. Use molecular docking simulations (e.g., AutoDock Vina) to correlate stereochemistry with binding affinity. Reference X-ray crystallography data of quinolone-enzyme complexes to validate interactions .

What experimental strategies elucidate the mechanism of resistance development to (R)-decarboxyl ofloxacin in Staphylococcus aureus?

Level: Advanced (Resistance Mechanisms)

Methodological Answer:

Perform whole-genome sequencing of resistant strains to identify mutations in gyrA or grlA genes. Use allelic exchange experiments to confirm resistance causality. Quantify efflux pump activity with ethidium bromide accumulation assays ± inhibitors (e.g., CCCP). Cross-reference resistance predictors from clinical studies, such as prior fluoroquinolone exposure or biofilm formation .

How can photoelectric catalytic conditions be optimized for efficient degradation of (R)-decarboxyl ofloxacin in wastewater?

Level: Advanced (Environmental Chemistry)

Methodological Answer:

Optimize parameters via response surface methodology (RSM):

- pH : Test 3.0–9.0 to identify isoelectric points affecting catalyst surface charge.

- Current density : 10–30 mA/cm<sup>2</sup> to balance degradation rate and energy cost.

- Light intensity : UV-A (315–400 nm) enhances TiO2 activation .

Measure degradation efficiency via HPLC and total organic carbon (TOC) removal. Use radical scavengers (e.g., tert-butanol) to confirm hydroxyl radical (•OH) dominance .

What in vivo models assess tissue penetration and bioavailability of (R)-decarboxyl ofloxacin following otic administration?

Level: Advanced (Pharmacokinetics)

Methodological Answer:

Use rodent models with surgically implanted middle ear cannulas to sample perilymph. Compare plasma and tissue concentrations via HPLC at 15-minute intervals . Calculate bioavailability (F) using the equation F = (AUCotic/AUCIV) × 100. For ototoxicity, perform histopathological analysis of cochlear hair cells post-treatment .

How can the purity and stability of (R)-decarboxyl ofloxacin be validated under long-term storage conditions?

Level: Basic (Characterization)

Methodological Answer:

Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation via chiral HPLC and quantify impurities (e.g., USP Related Compound A) . Use differential scanning calorimetry (DSC) to detect polymorphic transitions. For hygroscopicity, perform dynamic vapor sorption (DVS) analysis.

What structural modifications to (R)-decarboxyl ofloxacin enhance antitumor activity while maintaining antimicrobial efficacy?

Level: Advanced (Drug Design)

Methodological Answer:

Introduce bioisosteric replacements at the C-3 position, such as triazole-thiosemicarbazone hybrids, to improve topoisomerase II inhibition. Evaluate cytotoxicity via MTT assays (IC50 < 10 µM) against cancer cell lines (e.g., HeLa). Retain the piperazinyl group for Gram-negative activity. Use molecular dynamics simulations to predict dual-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.